N-(3-フルオロフェニル)ピペリジン-4-アミン

概要

説明

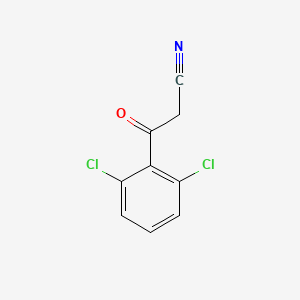

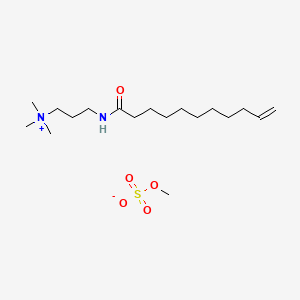

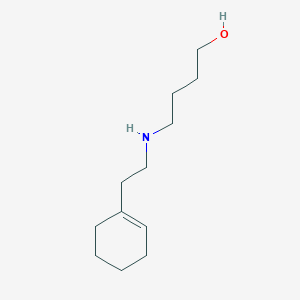

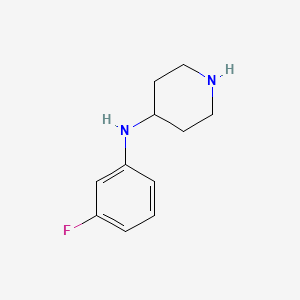

“N-(3-fluorophenyl)piperidin-4-amine” is a compound that belongs to the piperidine family. It is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to “N-(3-fluorophenyl)piperidin-4-amine” is typically done by reacting the ring structure as a base, 4-ANPP also called 4-anilino-N-phenethylpiperidine and despropionylfentanyl . 4-ANPP acts as a base because of its two amine nitrogens, the secondary amine acts as a base to react with an organic acid which condenses into an amide .Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)piperidin-4-amine” is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .Chemical Reactions Analysis

“N-(3-fluorophenyl)piperidin-4-amine” has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.Physical And Chemical Properties Analysis

“N-(3-fluorophenyl)piperidin-4-amine” is a white crystalline solid. It has a molecular weight of 230.71 .科学的研究の応用

創薬と合成

“N-(3-フルオロフェニル)ピペリジン-4-アミン”は、創薬のための重要な合成フラグメントです . その誘導体は、20種類以上の医薬品クラスに存在します . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

薬理学的応用

“N-(3-フルオロフェニル)ピペリジン-4-アミン”を含むピペリジン誘導体は、幅広い薬理学的応用を持っています . ピペリジン部分を含む潜在的な薬物の発見と生物学的評価における最新の科学的進歩は、最近の科学文献で取り上げられています .

光物理的特性

“N-(3-フルオロフェニル)ピペリジン-4-アミン”は、その光物理的特性の文脈で研究されています. 研究者は、ピペリジン-4-アミンなどの第3級アミン基を持つ化合物を含め、さまざまな溶媒中の化合物の蛍光量子収率と寿命を調査しました.

抗酸化作用

“N-(3-フルオロフェニル)ピペリジン-4-アミン”などのピペリジン含有化合物は、フリーラジカルを阻害または抑制する能力により、強力な抗酸化作用を示します .

アルカロイドの存在

“N-(3-フルオロフェニル)ピペリジン-4-アミン”は、ピペリジン部分を有する真のアルカロイドであり、コショウ科の植物に存在します .

材料科学

“N-(3-フルオロフェニル)ピペリジン-4-アミン”は、その独特の化学的性質により、材料科学に使用できます . その塩酸塩形態の分子量は230.71です .

作用機序

Target of Action

N-(3-fluorophenyl)piperidin-4-amine is a compound that has been identified as a potential therapeutic agent for various conditions. The primary targets of this compound are the κ-opioid receptors (KOR) which play a crucial role in the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse . Additionally, some derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities.

Mode of Action

It is believed to interact with its targets, the κ-opioid receptors, and cause changes that result in its therapeutic effects

Biochemical Pathways

It is likely that the compound affects the pathways related to the κ-opioid receptors and those related to its antimicrobial activity

Pharmacokinetics

It has been noted that the compound has good in vitro admet and in vivo pharmacokinetic characteristics

Result of Action

It is believed that the compound’s interaction with the κ-opioid receptors and its antimicrobial activity result in its therapeutic effects

Safety and Hazards

将来の方向性

Piperidine derivatives, including “N-(3-fluorophenyl)piperidin-4-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

N-(3-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIDKJBMRLAXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406494 | |

| Record name | N-(3-fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886506-63-4 | |

| Record name | N-(3-fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。